tert-butyl3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
The uniqueness of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate lies in its specific structural features and reactivity. Its tert-butyl and ethoxy groups confer distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-12(16)10(2)11-7-8-15(9-11)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKHANXCHHCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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